2-(6-Chloro-2-pyridinyl)-2-(2-methoxyphenyl)acetonitrile
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Description
2-(6-Chloro-2-pyridinyl)-2-(2-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C14H11ClN2O and its molecular weight is 258.71. The purity is usually 95%.
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Scientific Research Applications
Solvent-Stabilized Molecular Capsules
Researchers have explored the ability of certain compounds to form solvent-stabilized molecular capsules, which could encapsulate ions or molecules, potentially useful in the design of new materials or drug delivery systems. For example, Shivanyuk et al. (2003) demonstrated the formation of hydrogen-bonded dimeric molecular capsules in alcohols and aqueous acetonitrile solutions, showcasing the compound's ability to form complex structures with potential applications in molecular encapsulation and recognition (Shivanyuk et al., 2003).
Anodic Pyridination
The process of anodic pyridination, as investigated by Ohmori et al. (1982), involves the chemical modification of phenols in acetonitrile, leading to the formation of pyridinated products. This chemical transformation has implications for synthesizing novel organic compounds with pyridine units, which are crucial in many pharmaceuticals and agrochemicals (Ohmori et al., 1982).
Photocleavable Protecting Groups
The research into photocleavable protecting groups for primary alcohols by Mišetić and Boyd (1998) highlights the potential of using pyridine derivatives for protecting sensitive functional groups during chemical syntheses. Such strategies are crucial in the stepwise construction of complex molecules, especially in the development of pharmaceuticals (Mišetić & Boyd, 1998).
Reactivity Towards Carbocations
The study by Dembiński et al. (1993) on the reactivity of pyridines towards carbocations in acetonitrile solutions offers insights into the electronic and steric factors influencing chemical reactions involving pyridine derivatives. Understanding such reactivities is fundamental in designing catalysts and reaction conditions for industrial and pharmaceutical chemistry (Dembiński et al., 1993).
Basicity Scale in Acetonitrile
Kaljurand et al. (2000) developed a self-consistent spectrophotometric basicity scale in acetonitrile, including pyridine and its derivatives. Such scales are invaluable for predicting the outcomes of chemical reactions, especially in solvent systems where the solvent's polarity significantly affects reaction mechanisms (Kaljurand et al., 2000).
Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)11(9-16)12-6-4-8-14(15)17-12/h2-8,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRGFKHFQQNLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324458 |
Source
|
Record name | 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665887 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400089-36-3 |
Source
|
Record name | 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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